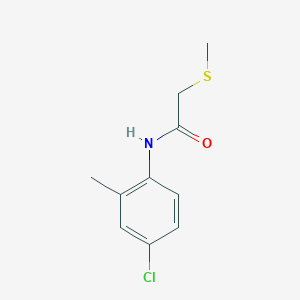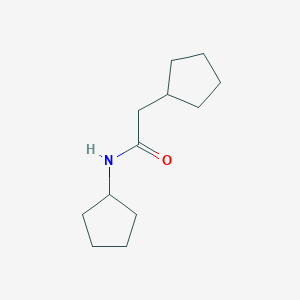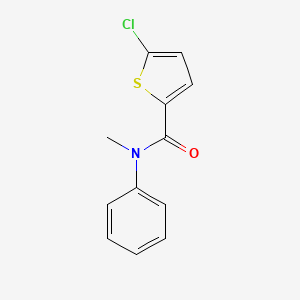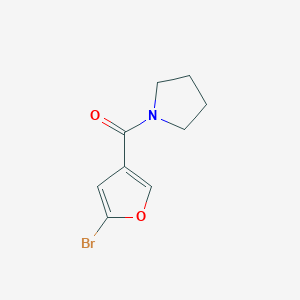
(4-Ethylpiperazin-1-yl)-(1-phenylpyrazol-4-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Ethylpiperazin-1-yl)-(1-phenylpyrazol-4-yl)methanone, commonly known as EPPM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. EPPM is a small molecule that belongs to the class of piperazine derivatives and has a molecular weight of 308.4 g/mol.
Wirkmechanismus
The exact mechanism of action of EPPM is not yet fully understood. However, it is believed to act on the GABAergic system, which plays a crucial role in the regulation of neuronal excitability. EPPM has been shown to enhance the activity of GABA receptors, leading to an increase in inhibitory neurotransmission and a decrease in neuronal excitability.
Biochemical and Physiological Effects
EPPM has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce seizure activity in animal models of epilepsy and to exhibit anxiolytic effects in behavioral tests. EPPM has also been shown to reduce pain sensitivity in animal models of neuropathic pain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of EPPM is its relatively simple synthesis method, which makes it easy to produce in large quantities. EPPM has also been shown to exhibit a wide range of pharmacological activities, making it a versatile compound for use in various lab experiments. However, one of the limitations of EPPM is its relatively low potency compared to other drugs with similar pharmacological activities.
Zukünftige Richtungen
There are several potential future directions for research on EPPM. One area of interest is the development of more potent analogs of EPPM that exhibit stronger pharmacological activity. Another area of interest is the investigation of the potential therapeutic applications of EPPM in the treatment of various neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of EPPM and its effects on the GABAergic system.
Synthesemethoden
The synthesis of EPPM involves the reaction of 4-phenyl-1H-pyrazole-3,5-dicarbonitrile with ethyl piperazine in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent, such as dimethylformamide, at an elevated temperature, typically around 100°C. The resulting product is then purified using column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
EPPM has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit a wide range of pharmacological activities, including anticonvulsant, anxiolytic, and analgesic effects. EPPM has also been investigated for its potential as a drug candidate for the treatment of various neurological disorders, such as epilepsy and anxiety.
Eigenschaften
IUPAC Name |
(4-ethylpiperazin-1-yl)-(1-phenylpyrazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O/c1-2-18-8-10-19(11-9-18)16(21)14-12-17-20(13-14)15-6-4-3-5-7-15/h3-7,12-13H,2,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTXAGBPOXSPLGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C2=CN(N=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Ethylpiperazin-1-yl)-(1-phenylpyrazol-4-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![Azetidin-1-yl-[5-(2-fluorophenyl)furan-2-yl]methanone](/img/structure/B7475159.png)
![2-[(5-chlorothiophen-2-yl)sulfonyl-methylamino]-N-propylacetamide](/img/structure/B7475166.png)


